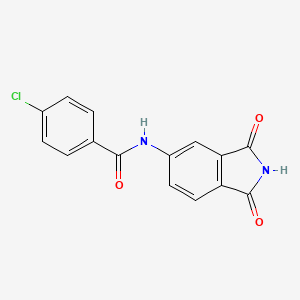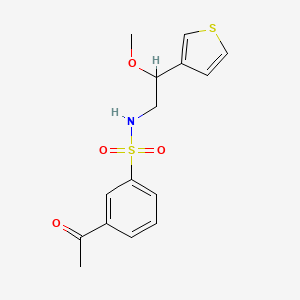
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H19NO3 . Its molecular weight is 321.36976 .
Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is represented by the formula C20H19NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” are not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Characterization
- N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide derivatives are used in the synthesis of hydrophilic copolymers. These copolymers, incorporating bioactive agents like β-naphthol, are potential candidates for plant growth regulation through the controlled release of these agents. The synthesis involves radical polymerization and the copolymer's composition and structure are characterized using techniques like NMR, FTIR, and UV-vis spectroscopy (Boudreaux, Bunyard, & McCormick, 1996).
Hydrolytic Release Studies
- Studies on the hydrolytic release of β-naphthol from these copolymers highlight their potential in environmentally responsive applications. The release profiles of these copolymers were compared under various pH conditions, revealing that release rates and extent are influenced by the monomer nature, polymer backbone hydrophilicity, and pH (Boudreaux, Bunyard, & McCormick, 1996).
Photophysical Characterization
- The photophysical properties of terpolymers synthesized from acrylamide derivatives have been studied. These studies involve nonradiative energy transfer analysis and provide insights into the associative behavior of these copolymers in aqueous solutions, which is crucial for developing responsive materials (Krämer, Steger, Hu, & McCormick, 1996).
Drug Delivery Applications
- Certain acrylamide derivatives have been explored for drug delivery applications. For instance, poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for its potential in controlled drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Antitumor Evaluation
- Some acrylamide derivatives have been synthesized and evaluated for their antitumor activities. This highlights the potential of these compounds in the development of new therapeutic agents (Refat, Fadda, & Kamal, 2015).
Antimicrobial Applications
- Polycyclic chalcone-containing polyacrylamides have been synthesized and demonstrated promising antibacterial and antifungal activities. This research underscores the utility of acrylamide derivatives in creating antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Propriétés
IUPAC Name |
(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMURYZQQHMOL-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)
![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)



![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)

![6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592058.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)